molecular formula C23H26N2O5 B557351 Fmoc-Lys(Ac)-OH CAS No. 159766-56-0

Fmoc-Lys(Ac)-OH

Cat. No.: B557351
CAS No.: 159766-56-0
M. Wt: 410.5 g/mol
InChI Key: HQLBYVWJOXITAM-NRFANRHFSA-N
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Description

Fmoc-Lys(Ac)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-Nε-acetyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a protecting group that can be removed under mild basic conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Ac)-OH typically involves the protection of the lysine amino group with the Fmoc group. This can be achieved through the reaction of lysine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The acetylation of the ε-amino group is then carried out using acetic anhydride or acetyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high purity and yield. The use of solid supports allows for the efficient separation of intermediates and final products.

Types of Reactions:

    Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide.

    Acetylation: The ε-amino group of lysine can be acetylated using acetic anhydride or acetyl chloride.

    Coupling Reactions: this compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide.

    Acetylation: Acetic anhydride or acetyl chloride.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).

Major Products:

    Deprotection: Lys(Ac)-OH.

    Acetylation: this compound.

    Coupling: Peptide chains with this compound incorporated.

Scientific Research Applications

Chemistry: Fmoc-Lys(Ac)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents.

Medicine: this compound is utilized in the design of peptide-based drugs for various medical conditions. Its ability to protect amino groups during synthesis makes it valuable in the production of high-purity therapeutic peptides.

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides and proteins. It is also employed in the development of diagnostic tools and biosensors.

Mechanism of Action

The primary mechanism of action of Fmoc-Lys(Ac)-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

    Fmoc-Lys-OH: Similar to Fmoc-Lys(Ac)-OH but without the acetyl group on the ε-amino group.

    Fmoc-Lys(Boc)-OH: Contains a tert-butoxycarbonyl (Boc) protecting group on the ε-amino group instead of an acetyl group.

    Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) protecting group on the ε-amino group.

Uniqueness: this compound is unique due to the presence of the acetyl group on the ε-amino group, which can influence the compound’s reactivity and interactions in peptide synthesis. The acetyl group provides additional protection and can be selectively removed under specific conditions, offering greater control over the synthesis process.

Properties

IUPAC Name

(2S)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLBYVWJOXITAM-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427042
Record name Fmoc-Lys(Ac)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159766-56-0
Record name Fmoc-Lys(Ac)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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